1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

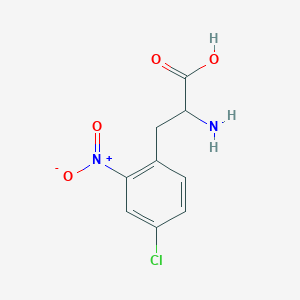

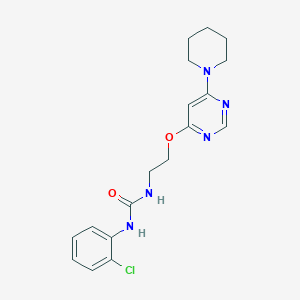

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride is an organic compound. It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 211.67 .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride consists of a pyrrolidine ring with an ethyl group, a sulfonyl chloride group, and a carbonyl group . The InChI key is OAUSDUZIXHAZBH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride are not fully detailed in the retrieved data. It is known to be a powder and should be stored at 4 °C .Scientific Research Applications

Catalyst in Synthesis Reactions

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride has been employed as a catalyst in various chemical synthesis processes. For instance, it has been used in the tandem Knoevenagel–Michael reaction for synthesizing bis(pyrazol-5-ol)s, demonstrating its efficiency as a homogeneous and reusable catalyst in organic synthesis (Moosavi‐Zare et al., 2013).

Intermediate in Medicinal Chemistry

This compound also plays a role as an intermediate in the synthesis of various pharmaceutical agents. For example, it has been utilized in the novel synthesis of anti-inflammatory agents, highlighting its significance in medicinal chemistry and drug development (Urban et al., 2003).

Solid-Phase Organic Synthesis

In the realm of solid-phase organic synthesis, 1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride has been used for synthesizing disubstituted 1,3-oxazolidin-2-ones. This demonstrates its utility in preparing compounds with potential antibacterial activity, and in the development of new methodologies for heterocyclic compound chemistry (Holte et al., 1998).

Synthesis of Pyrrolidinone Derivatives

The compound is also effective in the synthesis of pyrrolidinone derivatives. Its use as a catalyst in ionic liquid form, particularly in sulfonic acid-functionalized forms, has been demonstrated to be effective under mild conditions (Khaligh et al., 2018).

Synthesis of Antioxidant Compounds

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride has been involved in the synthesis and biological evaluation of dihydropyridine analogs as potent antioxidants. This indicates its role in the development of therapeutic agents for oxidative stress-related diseases (Sudhana & Adi, 2019).

Safety And Hazards

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride is classified as dangerous. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and storing it in a tightly closed container .

properties

IUPAC Name |

1-ethyl-5-oxopyrrolidine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3S/c1-2-8-4-5(3-6(8)9)12(7,10)11/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUSDUZIXHAZBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[({3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B2354064.png)

![3-[(4-Bromophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2354070.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354074.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2354075.png)

![Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2354077.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2354080.png)

![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)